molecular formula C12H12N2O2 B2967476 3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde CAS No. 1001505-70-9

3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde

Cat. No.: B2967476
CAS No.: 1001505-70-9
M. Wt: 216.24
InChI Key: BUWXMDPRTUPZIM-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) and Benzaldehyde (B42025) Scaffolds in Modern Chemical Science

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.gov This scaffold is a cornerstone in medicinal chemistry due to its presence in numerous natural and synthetic bioactive compounds. biomedpharmajournal.org The electron-rich nature of the imidazole core allows it to bind readily with a variety of enzymes and receptors through multiple non-covalent interactions, such as hydrogen bonding and hydrophobic forces. nih.govresearchgate.net Its unique structural features are found in essential biological molecules like the amino acid histidine and nucleic acids, as well as in a multitude of FDA-approved drugs, including antifungal agents and anticancer therapies. nih.govbiomedpharmajournal.org The versatility of the imidazole moiety has made it a "privileged scaffold" in drug development, consistently explored for its potential in treating a wide array of diseases. nih.govmdpi.com

Similarly, the benzaldehyde scaffold, an aromatic ring attached to a formyl group, is one of the most fundamental building blocks in organic chemistry. wikipedia.org It is a key component in the synthesis of a vast range of more complex molecules. In medicinal chemistry, benzaldehyde derivatives are investigated for various therapeutic applications. For instance, benzyloxybenzaldehyde scaffolds have been identified as promising starting points for developing selective enzyme inhibitors, such as those for aldehyde dehydrogenase 1A3 (ALDH1A3), which is implicated in certain cancers. mdpi.comnih.gov Furthermore, benzaldehyde is a crucial reactant in condensation reactions, such as the Claisen-Schmidt condensation, to produce chalcones. wikipedia.org Chalcones are an important class of compounds with a wide spectrum of biological activities, including anti-inflammatory and potential antitumor properties. wikipedia.orgmdpi.com

Overview of Heterocyclic Compound Contributions to Advanced Research Disciplines

Heterocyclic compounds are a vast and diverse class of organic molecules characterized by a cyclic structure containing at least one atom other than carbon within the ring. This class of compounds is fundamental to organic chemistry and is indispensable in numerous advanced research fields. nih.gov The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties that are distinct from their all-carbon counterparts.

In medicinal chemistry, heterocyclic structures are ubiquitous; it is estimated that over half of all known organic compounds are heterocyclic, and they form the core of a majority of pharmaceuticals. nih.gov Their structural diversity allows them to be tailored to interact with a wide range of biological targets, leading to their use as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. mdpi.com Beyond medicine, heterocyclic compounds are crucial in materials science for the development of conducting polymers, organic semiconductors, and functional dyes. Their applications also extend to agrochemicals and veterinary medicine, highlighting their pervasive impact across scientific disciplines.

Structural Elucidation and Academic Relevance of 3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde

The compound this compound is structurally defined by an imidazole ring linked via an ethoxy bridge to a benzaldehyde moiety at the meta-position of the benzene (B151609) ring. Its fundamental chemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₂ uni.lu
Molar Mass216.24 g/mol
InChIKeyBUWXMDPRTUPZIM-UHFFFAOYSA-N uni.lu
CAS Number1001505-70-9

This table was generated based on data from cited sources.

The precise three-dimensional structure and electronic properties of such molecules are typically confirmed using a suite of analytical techniques. While specific crystallographic data for this exact compound are not widely published, the standard methods for structural elucidation for this class of compounds include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to identify functional groups, and mass spectrometry to confirm the molecular weight. mdpi.commdpi.com

The academic relevance of this compound lies primarily in its role as a synthetic intermediate or a molecular building block. It strategically combines the biologically significant imidazole scaffold with the versatile benzaldehyde functional group. This design makes it an attractive precursor for the synthesis of more complex molecules, allowing researchers to leverage the established properties of both moieties to create novel compounds with potential applications in pharmacology and materials science.

Current Research Landscape and Future Trajectories for the Compound

The current research landscape does not heavily feature this compound as a final product but rather points to its utility as a precursor. Research on related structures demonstrates the potential applications of this compound. For example, various imidazole- and benzaldehyde-containing molecules are actively being synthesized and evaluated for their biological activities. Studies have shown that chalcones derived from imidazole-substituted benzaldehydes exhibit potent antifungal properties. mdpi.com Similarly, benzimidazole (B57391) derivatives, which share a core structure with imidazole, have been synthesized and shown to possess strong antiprotozoal activity. researchgate.net

Future research trajectories for this compound are likely to follow these lines of inquiry. Key future directions could include:

Synthesis of Novel Derivatives: The compound can be used as a starting material to create libraries of new molecules. The aldehyde group is particularly reactive and can be used in reactions to synthesize chalcones, Schiff bases, and other derivatives. wikipedia.orgmdpi.com

Biological Screening: These new derivatives could be screened for a wide range of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties, building upon the known therapeutic potential of the imidazole and benzaldehyde scaffolds. nih.govmdpi.com

Development of Enzyme Inhibitors: Following the discovery of benzyloxybenzaldehyde derivatives as ALDH1A3 inhibitors, this compound could serve as a scaffold to design new and selective inhibitors for this or other medically relevant enzymes. nih.gov

Materials Science Applications: The aromatic and heterocyclic nature of the molecule could be exploited in the synthesis of novel polymers or organic materials with specific electronic or photophysical properties.

In essence, this compound represents a molecule of potential, whose value is realized through its transformation into more complex and functionally diverse compounds for a variety of advanced scientific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-imidazol-1-ylethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-9-11-2-1-3-12(8-11)16-7-6-14-5-4-13-10-14/h1-5,8-10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWXMDPRTUPZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCN2C=CN=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001505-70-9
Record name 3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde
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Synthetic Methodologies and Chemical Transformations of 3 2 1h Imidazol 1 Yl Ethoxy Benzaldehyde

Advanced Synthetic Strategies for 3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde and Analogous Structures

The construction of complex imidazole (B134444) derivatives often employs sophisticated strategies that aim for efficiency, sustainability, and high yields.

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. nih.gov This approach is widely used for synthesizing highly substituted imidazoles. The Debus-Radziszewski imidazole synthesis, which condenses a dicarbonyl compound, an aldehyde, and ammonia, is a foundational MCR in this field.

Modern variations of this reaction often utilize different catalysts and conditions to improve yields and broaden the substrate scope. For the synthesis of 1,2,4,5-tetrasubstituted imidazoles, which are structurally related to the target compound, a four-component reaction involving benzil, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) is commonly employed. Various catalysts have been shown to effectively promote this transformation under solvent-free or green solvent conditions.

CatalystAldehydeAmineConditionsYield (%)
Nanocrystalline MgAl₂O₄Benzaldehyde (B42025)AnilineEthanol, Sonication, 60 °C92
Nano-TiCl₄·SiO₂4-Cl-BenzaldehydeBenzylamineSolvent-free, 100 °C95
ZSM-11 Zeolite4-MeO-BenzaldehydeAnilineSolvent-free, 100 °C96
[2,6-DMPyH]C(NO₂)₃BenzaldehydeBenzylamineSolvent-free, Room Temp.96

These MCRs offer a convergent and atom-economical route to complex imidazole cores, which could be adapted for the synthesis of precursors to this compound.

Transition metal catalysis provides powerful tools for forming carbon-nitrogen (C–N) and carbon-carbon (C–C) bonds, which are essential for constructing and functionalizing imidazole rings. Palladium and copper catalysts are particularly prominent in this area. researchgate.net

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Chan-Lam coupling, is a key method for creating a bond between an imidazole nitrogen and an aryl group. bldpharm.com This reaction can be used to couple imidazole with an aryl halide or boronic acid that contains the required ethoxy-benzaldehyde moiety. For instance, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been identified as an efficient ligand for the copper-catalyzed N-arylation of imidazoles with aryl iodides and bromides, proceeding under mild conditions. bldpharm.com The addition of polyethylene (B3416737) glycol can further accelerate this reaction. bldpharm.com

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are used to form C-C bonds by coupling a halo-imidazole with a boronic acid. wjpsonline.com More advanced methods involve the direct C–H arylation of the imidazole ring, which avoids the need for pre-functionalized starting materials. Palladium complexes have been shown to catalyze the direct C5-arylation of imidazoles with a range of aryl chlorides, which are often more accessible and less expensive than other aryl halides. wjpsonline.com These coupling strategies are instrumental in adding the substituted benzaldehyde portion to a pre-existing imidazole ring or vice-versa.

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact. uni.lu Key strategies include the use of microwave-assisted synthesis and alternative reaction media like ionic liquids.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique for accelerating organic reactions. It provides rapid and efficient heating, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. oiccpress.comrasayanjournal.co.in In the context of imidazole synthesis, microwave-assisted one-pot multicomponent reactions have been successfully developed. For example, the synthesis of aryl imidazoles from an aldehyde, benzil, an amine, and ammonium acetate can be completed in minutes under microwave irradiation, often without a solvent, using a solid support like silica (B1680970) gel. oiccpress.com

Comparative Synthesis Times for Imidazole Derivatives

Synthesis Type Conventional Method (Reflux) Microwave-Assisted Method
Schiff Base Formation ~7 hours ~8 minutes

Ionic Liquid Utilization: Ionic liquids (ILs) are salts with low melting points that are used as environmentally benign solvents and catalysts. otago.ac.nzgoogle.com Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. nih.gov Acidic ionic liquids have been particularly effective as dual solvent-catalysts for the one-pot synthesis of substituted imidazoles. nih.gov For instance, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) has been used as a recyclable medium and promoter for various MCRs, including those for imidazole synthesis. otago.ac.nzresearchgate.net

The specific structure of this compound contains an ether linkage and an N-alkylated imidazole. Its synthesis can be approached through two primary retrosynthetic pathways: forming the ether bond via a Williamson ether synthesis or forming the imidazole C-N bond via N-alkylation.

Route 1: Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with an alkyl halide to form an ether. uni.lu In this approach, 3-hydroxybenzaldehyde (B18108) would be deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. This nucleophile would then react with a suitable 1-(2-haloethyl)-1H-imidazole (e.g., 1-(2-chloroethyl)-1H-imidazole) via an S_N2 reaction to yield the target molecule. A similar strategy has been employed in the synthesis of a related compound, where 4-hydroxybenzaldehyde (B117250) was reacted with a tosylate-functionalized imidazole derivative in the presence of potassium carbonate in DMF at 120°C. reddit.com

Route 2: N-Alkylation of Imidazole: This route involves the reaction of the imidazole anion with an electrophile. nih.gov Imidazole is first deprotonated with a strong base to form the imidazolide (B1226674) anion. This anion then acts as a nucleophile, attacking an alkyl halide such as 3-(2-bromoethoxy)benzaldehyde. This reaction constructs the C-N bond, completing the framework. The choice of solvent and base is crucial to ensure efficient N-alkylation and minimize side reactions. researchgate.net This method is widely used for preparing various 1-alkylimidazoles. researchgate.net

Both routes represent viable and well-established methods for constructing the ether and N-alkyl linkages present in the target compound.

Derivatization Reactions of the this compound Scaffold

The aldehyde functional group is a versatile handle for a wide range of chemical transformations, allowing for the derivatization of the this compound scaffold.

One of the most fundamental reactions of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. This reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent, often with acid catalysis to facilitate the dehydration step.

The reaction involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. nih.gov Aromatic aldehydes like this compound are particularly well-suited for this reaction, as the conjugation in the resulting Schiff base enhances its stability.

This derivatization is a powerful tool for functionalization, as a wide variety of primary amines can be used to introduce new chemical moieties and properties onto the benzaldehyde ring. The resulting Schiff bases can serve as ligands for metal complexes or as intermediates for further synthetic transformations. The reaction is often high-yielding and can be performed under relatively mild conditions.

Functional Group Interconversions at the Benzaldehyde Moiety

The aldehyde group is a cornerstone of organic synthesis, offering a gateway to a vast number of functional groups. For derivatives of this compound, this moiety can be readily transformed to explore structure-activity relationships.

Condensation Reactions: The Claisen-Schmidt condensation is a notable reaction involving an aromatic aldehyde and a ketone or another aldehyde containing an α-hydrogen. wikipedia.org In this base-catalyzed reaction, this compound can react with an acetophenone (B1666503) derivative to yield a chalcone (B49325), characterized by an α,β-unsaturated ketone core. mdpi.com This reaction extends the conjugation of the system and introduces a new pharmacophore. The typical procedure involves stirring the aldehyde and ketone in a solvent like methanol (B129727) with an aqueous sodium hydroxide (B78521) solution. mdpi.comgordon.edu

Formation of Oximes: The aldehyde can be converted into an oxime by reacting it with hydroxylamine (B1172632) hydrochloride in the presence of a base. wikipedia.org This transformation replaces the carbonyl C=O bond with a C=N-OH bond, altering the electronic and hydrogen-bonding capabilities of the molecule. The synthesis of aryl oximes can be efficiently carried out in aqueous media, presenting an environmentally conscious approach. ias.ac.in The resulting this compound oxime can exist as E/Z isomers. wikipedia.org

Redox Reactions: Standard redox reactions can also be applied to the aldehyde group. Reduction, using agents like sodium borohydride (B1222165) (NaBH₄), would convert the aldehyde into a primary alcohol, yielding {3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}methanol. Conversely, oxidation with reagents such as potassium permanganate (B83412) (KMnO₄) would produce the corresponding 3-[2-(1H-imidazol-1-yl)ethoxy]benzoic acid. These interconversions are fundamental for modifying the polarity and reactivity of the parent compound.

Table 1: Examples of Functional Group Interconversions at the Benzaldehyde Moiety
Reaction TypeReactant(s)Product Functional GroupGeneral Conditions
Claisen-Schmidt CondensationAcetophenone derivativeChalcone (α,β-unsaturated ketone)NaOH, Methanol, Room Temperature mdpi.com
Oxime FormationHydroxylamine hydrochloride (NH₂OH·HCl)OximeBase, Aqueous or Alcoholic Solvent wikipedia.orgias.ac.in
ReductionSodium borohydride (NaBH₄)Primary AlcoholMethanol or Ethanol
OxidationPotassium permanganate (KMnO₄)Carboxylic AcidBasic or Acidic Conditions

Strategic Modifications and Substitutions on the Imidazole Ring

Nitration: The introduction of a nitro group (–NO₂) onto the imidazole ring is a significant modification, as nitroimidazole derivatives are important structural motifs in medicinal chemistry. nih.gov The nitration of N-substituted imidazoles can be challenging but can be achieved using specific nitrating agents. patsnap.com A common method involves using a mixture of nitric and sulfuric acids. google.com Depending on the reaction conditions and the directing effects of the existing substituent on the N-1 position, nitration can occur at the C2, C4, or C5 positions of the imidazole ring. nih.govontosight.ai For instance, the synthesis of 2-nitroimidazole (B3424786) derivatives from N-substituted imidazoles has been reported using reagents like potassium nitrate (B79036) with trifluoroacetic anhydride. patsnap.com

Alkylation and Formation of Imidazolium (B1220033) Salts: The nitrogen atom at position 3 of the imidazole ring is nucleophilic and can be alkylated using alkyl halides. researchgate.net This reaction leads to the formation of a quaternary imidazolium salt, which introduces a permanent positive charge to the heterocycle. This transformation significantly alters the solubility and electronic properties of the molecule. The reaction typically involves treating the parent compound with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in a suitable solvent. mdpi.com The formation of 1,3-disubstituted imidazolium salts is a common strategy for creating ionic liquids and compounds with potential biological applications. researchgate.netmdpi.com

Table 2: Strategic Modifications of the Imidazole Ring
Modification TypeReagent(s)Resulting StructureGeneral Conditions
NitrationHNO₃/H₂SO₄ or KNO₃/TFAANitro-substituted imidazole ringControlled temperature patsnap.comgoogle.com
N-AlkylationAlkyl halide (e.g., CH₃I, BnBr)Quaternary imidazolium saltSolvent such as acetonitrile (B52724) or DMF mdpi.com

Spectroscopic and Spectrometric Methods for Structural Confirmation of Synthesized Analogs

The structural elucidation of newly synthesized analogs of this compound relies on a combination of modern spectroscopic and spectrometric techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the covalent structure of these compounds. oiccpress.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The spectrum of the parent compound would show characteristic signals for the aldehyde proton (δ ≈ 9.9-10.0 ppm), aromatic protons on both the benzaldehyde and imidazole rings, and the two sets of methylene (B1212753) protons (–O–CH₂– and –N–CH₂–) of the ethoxy bridge. nih.govchemicalbook.com

¹H NMR: Upon functional group interconversion, predictable changes in the ¹H NMR spectrum are observed. For example, in a chalcone derivative formed via Claisen-Schmidt condensation, the aldehyde proton signal would disappear, and new signals for the vinylic protons (H-α and H-β) would appear as doublets in the δ 6.5-8.0 ppm region. mdpi.com The reduction of the aldehyde to an alcohol would replace the aldehyde signal with a broad singlet for the hydroxyl proton and a signal for the benzylic methylene group (Ar-CH₂-OH) around δ 4.5-4.7 ppm. Nitration of the imidazole ring would lead to shifts in the remaining imidazole proton signals. patsnap.com

¹³C NMR: The aldehyde carbon provides a distinct signal around δ 192-193 ppm. rsc.org This signal would be absent in the spectra of its derivatives. In a carboxylic acid analog, a new quaternary carbon signal would appear around δ 165-175 ppm. For an alcohol derivative, the aldehyde signal is replaced by a signal for the benzylic carbon at approximately δ 60-65 ppm. The carbons of the ethoxy linker and the imidazole ring also provide characteristic signals that can be monitored for any structural changes. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized analogs. For the parent compound, this compound (C₁₂H₁₂N₂O₂), the monoisotopic mass is 216.09 Da. uni.lu High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Common adducts observed in electrospray ionization (ESI) mass spectrometry include [M+H]⁺ (m/z 217.097), [M+Na]⁺ (m/z 239.079), and [M+K]⁺ (m/z 255.053). uni.lu Each synthetic modification results in a predictable mass shift, confirming the success of the reaction. For instance, the formation of a carboxylic acid adds 16 Da, while the formation of a chalcone with acetophenone would add the mass of the acetophenone minus the mass of a water molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence or absence of key functional groups. The parent aldehyde exhibits a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹. researchgate.net The formation of an alcohol derivative would be confirmed by the appearance of a broad O–H stretching band around 3200-3600 cm⁻¹ and the disappearance of the aldehyde C=O stretch. An oxime derivative would show a C=N stretch around 1640-1690 cm⁻¹ and an O-H stretch.

The collective data from these methods, often supplemented by techniques like X-ray crystallography for unambiguous solid-state structure determination, provides comprehensive evidence for the structural confirmation of synthesized analogs. nih.govnih.gov

Table 3: Characteristic Spectroscopic Data for Structural Moieties
Structural MoietyTechniqueCharacteristic Signal / Peak
Aldehyde (-CHO)¹H NMRδ ≈ 9.9-10.0 ppm (singlet) nih.gov
Aldehyde (-CHO)¹³C NMRδ ≈ 192-193 ppm rsc.org
Aldehyde (C=O)IR~1700 cm⁻¹ (strong stretch)
Chalcone (-CH=CH-C=O-)¹H NMRδ ≈ 6.5-8.0 ppm (two doublets) mdpi.com
Primary Alcohol (-CH₂OH)¹H NMRδ ≈ 4.5-4.7 ppm (CH₂), broad OH signal
Primary Alcohol (O-H)IR~3200-3600 cm⁻¹ (broad stretch)
Oxime (=N-OH)IR~1640-1690 cm⁻¹ (C=N), ~3150-3650 cm⁻¹ (O-H)
Imidazolium Salt¹H NMRDeshielding of imidazole protons, N-CH-N proton > 9 ppm mdpi.com

Theoretical and Computational Chemistry Investigations of 3 2 1h Imidazol 1 Yl Ethoxy Benzaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in predicting the fundamental properties of a molecule. These methods solve the Schrödinger equation for the given molecular system, providing detailed information about its geometry, stability, and electronic properties.

Density Functional Theory (DFT) Studies on Optimized Geometries and Conformations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a balance between accuracy and computational cost. A common approach involves using functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311++G(d,p) to perform calculations. irjweb.comirjweb.com

The first step in a DFT study is geometry optimization, which locates the minimum energy structure of the molecule. mdpi.com For 3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde, this process would determine the precise bond lengths, bond angles, and dihedral angles corresponding to its most stable three-dimensional arrangement. It is expected that the imidazole (B134444) and benzaldehyde (B42025) rings would be largely planar. mdpi.comnih.gov However, the flexible ethoxy linker allows for various conformations, and DFT calculations can identify the most energetically favorable spatial orientation of these rings relative to each other. For instance, in a structurally related nitroimidazole-benzaldehyde compound, the dihedral angle between the imidazole and benzene (B151609) rings was found to be 38.60°. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net A smaller gap indicates that the molecule is more polarizable and reactive. irjweb.com For imidazole derivatives, these calculations are typically performed using DFT methods. irjweb.com The analysis of the HOMO-LUMO gap helps to explain the charge transfer interactions occurring within the molecule. irjweb.com

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for an Imidazole Derivative

Parameter Energy (eV)
EHOMO -6.2967
ELUMO -1.8096
Energy Gap (ΔE) 4.4871

Data is illustrative and based on a representative imidazole derivative calculated at the B3LYP/6-311G level. irjweb.com

Mulliken Charge Distribution and Electron Density Mapping

Mulliken population analysis is a method for calculating the partial atomic charges on the individual atoms within a molecule. irjweb.com This analysis provides a quantitative picture of the electron distribution and is crucial for identifying reactive sites. Atoms with more negative charges are prone to electrophilic attack, as they can readily donate electrons, while atoms with positive charges are susceptible to nucleophilic attack. irjweb.com

In this compound, a Mulliken charge analysis would likely reveal significant negative charges on the nitrogen atoms of the imidazole ring and the oxygen atoms of the ethoxy and aldehyde groups, highlighting them as nucleophilic centers. Conversely, the aldehyde carbon and hydrogen atoms attached to the aromatic rings would likely carry positive charges, marking them as electrophilic sites. irjweb.com This information is invaluable for predicting how the molecule will interact with other reagents or biological targets. semanticscholar.org

Elucidation of Global Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

Chemical hardness (η) represents the resistance of a molecule to change its electron distribution; a harder molecule has a larger HOMO-LUMO gap and is less reactive. irjweb.comphyschemres.orgChemical potential (μ) , or electronegativity, measures the tendency of electrons to escape from the system. physchemres.org The electrophilicity index (ω) quantifies the energy stabilization when a molecule accepts an optimal number of electrons from its environment, indicating its capacity to act as an electrophile. mdpi.com These descriptors are essential for comparing the reactivity of different molecules on a unified scale. researchgate.net

Table 2: Representative Global Reactivity Descriptors for a Benzimidazole (B57391) Derivative

Descriptor Symbol Value (eV)
Ionization Potential I 6.2967
Electron Affinity A 1.8096
Chemical Hardness η 2.2435
Chemical Potential μ -4.0531
Electrophilicity Index ω 3.6558

Values are illustrative and based on a representative N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine compound. irjweb.com

Molecular Modeling and Docking Simulations for Mechanistic Insights (In silico)

Molecular modeling techniques, particularly docking simulations, are pivotal in modern drug discovery and development. They provide a means to visualize and predict how a small molecule, or ligand, might interact with a biological macromolecule, such as a protein or enzyme, at an atomic level.

Prediction of Ligand-Target Interactions in Biological Systems

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is widely used to understand the binding mechanisms of potential drug candidates. The process involves placing the ligand (this compound) into the active site of a target protein and evaluating the binding affinity using a scoring function.

For compounds containing benzimidazole and benzaldehyde moieties, docking studies have been successfully employed to predict interactions with various enzymes. For instance, benzimidazole-based benzaldehyde derivatives have been docked into the active site of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. mdpi.com Such studies can reveal key binding interactions, such as:

Hydrogen bonds: Formed between the polar groups of the ligand (e.g., the imidazole nitrogens, ether oxygen, or aldehyde oxygen) and amino acid residues in the protein's active site.

Hydrophobic interactions: Occurring between the aromatic rings of the ligand and nonpolar residues of the protein.

Pi-stacking: Interactions between the aromatic systems of the ligand and aromatic amino acid residues like tyrosine or tryptophan. mdpi.com

By identifying the most stable binding poses and calculating a binding energy score, molecular docking can help prioritize compounds for further experimental testing and guide the design of more potent analogs. mdpi.comresearchgate.net

Pharmacophore Modeling and Virtual Screening Applications for Design

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore model defines the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. For a compound such as this compound, a pharmacophore model would typically identify features like hydrogen bond acceptors (e.g., the aldehyde oxygen, imidazole nitrogens), hydrogen bond donors, aromatic rings, and hydrophobic regions.

Virtual Screening Applications: Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries (virtual screening) to identify other molecules that fit the model and are therefore likely to be active at the same target. This process accelerates the discovery of new lead compounds. Imidazole-based compounds, for instance, are known inhibitors of enzymes like heme oxygenase-1, and pharmacophore models are crucial in identifying new, potent inhibitors. nih.govresearchgate.net Similarly, virtual screening of benzaldehyde derivatives has been successfully employed to identify potential inhibitors for targets such as DNA gyrase B in Mycobacterium tuberculosis. nih.gov

A hypothetical pharmacophore study on this compound would involve:

Feature Identification: Defining the key chemical features based on its structure.

Model Generation: Creating a 3D model representing the spatial arrangement of these features.

Database Screening: Searching databases of chemical compounds to find molecules that match the pharmacophore query.

Hit Prioritization: Ranking the identified "hits" based on how well they fit the model and other predicted properties for further experimental testing.

Without specific studies on this compound, no concrete pharmacophore model or virtual screening results can be presented.

Theoretical Predictions of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of a molecule, which is vital for its structural confirmation and for understanding its electronic characteristics.

Computational UV-Vis Spectroscopy and Emission Energy Calculations (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, a TD-DFT calculation would provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks.

These calculations are crucial for:

Confirming molecular identity: By comparing the predicted spectrum with an experimentally measured one.

Understanding electronic structure: The nature of the transitions (e.g., π→π, n→π) can be analyzed to understand how electrons are distributed and excited within the molecule.

Theoretical studies on similar imidazole derivatives often use TD-DFT to investigate their optical and electronic properties, for example, in the context of developing new materials for dye-sensitized solar cells or nonlinear optics. researchgate.netuokerbala.edu.iq Such studies provide insights into intramolecular charge transfer, which is a key factor in the optical behavior of these compounds.

A representative, though hypothetical, data table for a TD-DFT calculation on this compound is shown below to illustrate the expected output.

ExcitationWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13100.45HOMO → LUMO (π→π)
S0 → S22750.12HOMO-1 → LUMO (π→π)
S0 → S32400.05HOMO → LUMO+1 (n→π*)

Note: This table is illustrative and not based on actual published data for this compound.

Predictive NMR and IR Spectra for Structural Assignment

Computational methods are also used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Predictive NMR: DFT calculations can predict the chemical shifts of ¹H and ¹³C nuclei with high accuracy. researchgate.net This is achieved by calculating the magnetic shielding tensors for each atom in the molecule's optimized geometry. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules where signals may overlap. For this compound, this would help to unambiguously assign each proton and carbon in the benzaldehyde ring, the imidazole ring, and the ethoxy bridge.

Predictive IR Spectra: The same DFT calculations used for geometry optimization also yield vibrational frequencies. These frequencies correspond to the stretching, bending, and other vibrations of the molecule's chemical bonds. The resulting predicted IR spectrum can be compared with experimental data to confirm the presence of specific functional groups. For this compound, key predicted vibrational frequencies would include the strong C=O stretch of the aldehyde group (typically around 1700 cm⁻¹), C-H stretches of the aromatic rings, and C-O stretches of the ether linkage. libretexts.org

Below is an illustrative table of predicted versus known characteristic IR frequencies for the functional groups present in the molecule.

Functional GroupCharacteristic IR Frequency (cm⁻¹)Predicted IR Frequency (cm⁻¹)
Aldehyde C-H Stretch2850-2750Data not available
Aromatic C-H Stretch3100-3000Data not available
Aldehyde C=O Stretch1715-1695Data not available
Aromatic C=C Stretch1600-1450Data not available
Ether C-O Stretch1260-1000Data not available

Note: Specific predicted frequencies for this compound are not available in the literature.

Advanced Applications in Materials Science and Chemical Sensing

Development of Functional Materials and Organic-Inorganic Hybrid Systems

The compound serves as a multifunctional ligand and monomer for creating sophisticated materials. Its imidazole (B134444) moiety can coordinate with metal ions, while the aldehyde group can participate in various organic reactions, allowing for the construction of complex organic-inorganic hybrid systems with tailored properties.

The structure of 3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde is well-suited for integration into polymeric systems. The aldehyde functional group allows it to be incorporated into polymer chains through reactions like condensation with amines or active methylene (B1212753) compounds. For instance, it can undergo Claisen-Schmidt condensation with molecules containing acetophenone (B1666503) groups to form chalcone-based polymers. mdpi.commdpi.com The imidazole ring, once part of the polymer backbone or as a pendant group, can impart specific properties such as thermal stability, ion conductivity, and the ability to coordinate with metal ions for catalytic or sensing applications.

The flexible ethoxy bridge can influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility. Furthermore, the imidazole group can engage in hydrogen bonding, leading to polymers with self-healing capabilities or specific morphological characteristics. The incorporation of such imidazole-aldehyde moieties into polymers is a strategy to create materials with enhanced functionality for diverse applications, including gas separation membranes, proton exchange membranes in fuel cells, and as platforms for immobilizing catalysts.

Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures. The imidazole ring in this compound is a key player in this context, capable of forming strong hydrogen bonds and coordinating with various metal ions. nih.gov These interactions are directional and specific, guiding the self-assembly of molecules into complex architectures like gels, liquid crystals, or discrete molecular cages. sciopen.comresearchgate.net

The interplay between the imidazole's coordinating ability and other potential non-covalent interactions, such as π–π stacking from the benzene (B151609) and imidazole rings, can lead to the formation of highly organized systems. nih.gov The aldehyde group can also direct assembly through dipole-dipole interactions or by forming reversible covalent bonds (e.g., imines), adding another layer of control over the self-assembly process. These supramolecular systems have potential applications in drug delivery, where the ordered structure can encapsulate guest molecules, and in the development of "smart" materials that respond to external stimuli like pH or the presence of specific ions. nih.gov

The benzaldehyde (B42025) functionality is particularly interesting as it can remain uncoordinated within the pores of the framework. This allows for post-synthetic modification, where the aldehyde group can be converted into other functional groups to fine-tune the properties of the MOF for specific applications, such as selective gas adsorption or catalysis. MOFs built from imidazole-based ligands have shown promise in areas like chemical sensing, where they can detect molecules like nitroaromatics through fluorescence quenching. researchgate.netmdpi.com

Table 1: Examples of Coordination Polymers and MOFs with Imidazole-Based Ligands
Metal IonImidazole-Containing LigandResulting Structure TypePotential ApplicationReference
Cd(II)4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole2D MOFLuminescent Sensing (Gossypol) mdpi.com
Cu(II), Co(II), Zn(II), Cd(II)1,4-di(1H-imidazol-4-yl)benzene2D and 3D Coordination PolymersFramework Materials nih.govnih.gov
Ag(I)1,3-bis(imidazol-1-ylmethyl)benzene1D and 3D Coordination PolymersStructural Diversity mdpi.com
Zn(II)3-(4-carboxyphenyl)-1,3-benzoimidazole2D Layered MOFLuminescent Materials rsc.org

Catalytic Applications of this compound and Its Derivatives

The imidazole ring is a privileged structure in catalysis, acting as a Brønsted base, a nucleophile, or a precursor to N-heterocyclic carbenes (NHCs). Derivatives of this compound can leverage these properties in both organic synthesis and industrial chemical processes.

The imidazole nucleus can catalyze a variety of organic reactions. pharmaguideline.com For example, it can act as a nucleophilic catalyst in acyl transfer reactions. More significantly, the imidazole ring can be readily converted into an imidazolium (B1220033) salt, which is a direct precursor to an N-heterocyclic carbene (NHC). NHCs are powerful organocatalysts for a wide range of transformations, including benzoin (B196080) condensations, Stetter reactions, and transesterifications. The aldehyde group in the parent molecule provides a handle for further functionalization, allowing for the tuning of the catalyst's steric and electronic properties.

Furthermore, the entire molecule can act as a ligand for transition metals, creating metal complexes that can catalyze reactions such as cross-coupling, hydrogenation, and oxidation. The combination of the "soft" nitrogen donor from the imidazole and the potential for the aldehyde's oxygen to act as a "hard" donor allows for the formation of stable and active catalytic species.

Derivatives of this compound can be employed in both homogeneous and heterogeneous catalysis. In homogeneous systems, a soluble metal complex or an imidazolium salt derived from the compound would act as the catalyst. While efficient, recovering the catalyst from the reaction mixture can be challenging.

To overcome this, the molecule can be anchored to a solid support to create a heterogeneous catalyst. researchgate.nettandfonline.com The benzaldehyde group or the benzene ring can be modified to covalently link the molecule to materials like silica (B1680970), alumina, or polymeric resins. tandfonline.com This immobilization facilitates easy separation and recycling of the catalyst, which is crucial for sustainable and cost-effective chemical processes. mdpi.com For example, chromium-containing MOFs and other metal-supported imidazoles have been successfully used as recyclable heterogeneous catalysts for the synthesis of other imidazole derivatives. mdpi.comresearchgate.net The use of such supported catalysts is a growing area of research aimed at developing greener and more efficient industrial processes. globalauthorid.com

Table 2: Catalytic Systems Employing Imidazole Derivatives
Catalyst TypeCatalytic SystemReactionKey FeaturesReference
HeterogeneousMIL-101(Cr) MOFThree-component synthesis of trisubstituted imidazolesSolvent-free, high yield, reusable catalyst mdpi.com
HeterogeneousNickel chloride on acidic aluminaSynthesis of trisubstituted imidazolesGood yields for various aldehydes tandfonline.com
HeterogeneousZrO₂-Al₂O₃One-pot synthesis of trisubstituted imidazolesReusable, high yields, short reaction time tandfonline.com
Homogeneous/SupramolecularSelf-assembled Imidazole-Histidine-Cu²⁺ complexOxidation/hydrolysis cascade reactionsBiomimetic catalyst, synergistic activity sciopen.com

Based on a comprehensive search of available scientific literature, there is no specific research data detailing the use of the chemical compound This compound for the advanced applications in materials science and chemical sensing as outlined in the provided structure.

The searches yielded information on other, structurally different, imidazole and benzaldehyde derivatives that have been developed for such purposes. For instance, various studies describe fluorescent chemosensors based on an imidazole framework for the detection of ions and changes in pH. Similarly, other benzaldehyde-containing compounds have been utilized in the design of biological probes.

However, no publications were found that specifically investigate This compound in the context of:

The development of fluorescent chemosensors for ion detection.

The principles of its design as a colorimetric sensor.

Its applications in biological probes and imaging methodologies.

While the compound itself is documented in chemical databases, its functional application and performance in these specific fields of chemical sensing and materials science are not present in the reviewed literature. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres strictly to the requested outline and focuses solely on this specific compound.

Mechanistic Insights into Biological Activities in Vitro Studies

Structure-Activity Relationship (SAR) Studies of 3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For analogs of "this compound," these studies have primarily focused on their inhibitory effects on enzymes like thromboxane (B8750289) A2 synthase.

The biological efficacy of imidazole-based compounds is highly dependent on the nature and position of substituents on the aromatic rings. For instance, in a series of benzimidazole (B57391) derivatives, the position of a nitro group was found to significantly impact cholinesterase inhibition, with the para-substituted analog showing superior activity compared to ortho and meta-substituted counterparts. mdpi.com This suggests that the spatial arrangement of electron-withdrawing groups plays a critical role in the interaction with the biological target.

In another study on benzyloxybenzaldehyde derivatives, the presence of a methyloxy linker, as opposed to an ester linker, was highlighted as important for inhibitory binding with the ALDH1A3 active site. mdpi.com Furthermore, aromatic substitution influenced inhibitory activity. mdpi.com For some benzoxazole (B165842) derivatives, the introduction of an electron-accepting bromine atom resulted in an increase in biological activity. nih.gov

The following table illustrates the effect of substituent position on the butyrylcholinesterase (BuChE) inhibitory activity of nitro-substituted benzimidazole analogs. mdpi.com

CompoundSubstituent PositionIC50 (µM) for BuChE
1 para1.60 ± 0.10
2 ortho5.90 ± 0.10
4 meta3.60 ± 0.10

This table is based on data for benzimidazole analogs, not direct analogs of this compound.

Key structural motifs are essential for the modulatory activity of this class of compounds. The imidazole (B134444) ring is a critical pharmacophore, particularly for the inhibition of thromboxane synthase. The basic nitrogen atom within the imidazole ring is understood to coordinate with the heme iron of cytochrome P450 enzymes, such as thromboxane A2 synthase. nih.gov

For potent inhibition, a hydrophobic side chain, often containing a carboxylic acid, is typically required at a specific distance from the imidazole nitrogen. nih.gov This side chain is thought to mimic the binding of the natural substrate, prostaglandin (B15479496) H2. nih.gov In a series of analogs of a complex imidazole-based thromboxane synthase inhibitor, a parabolic relationship was observed between lipophilicity and the inhibition of thromboxane B2 generation in platelets. nih.gov

Mechanistic Investigations of Enzyme Modulation and Ligand Binding (In Vitro)

In vitro mechanistic studies have been pivotal in identifying and characterizing the biological targets of imidazole-containing compounds, with a significant focus on their role as enzyme inhibitors.

Thromboxane A2 synthase, a cytochrome P450 enzyme, is a key biological target for many imidazole-based inhibitors. nih.gov These compounds act as selective inhibitors of this enzyme, which is involved in the biosynthesis of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction. mdpi.com The inhibitory mechanism involves the coordination of the imidazole's basic nitrogen to the heme iron of the enzyme. nih.gov

One study on a series of substituted ω-[2-(1H-imidazol-1-yl)ethoxy]alkanoic acid derivatives identified a potent and selective competitive inhibitor of human platelet thromboxane synthase with a Ki value of 9.6 x 10-8 M. nih.gov Furthermore, some imidazole derivatives have been shown to exhibit dual activity, combining thromboxane A2 receptor antagonism with thromboxane synthase inhibition. nih.gov For example, certain congeners inhibited thromboxane B2 production in rat whole blood with IC50 values in the micromolar range. nih.gov

The table below presents the in vitro thromboxane synthase inhibitory activity of selected imidazole derivatives. nih.gov

CompoundIC50 (µM) for TxB2 production
23c 0.06
23m 0.37

Note: These compounds are structurally distinct from this compound but share the core imidazole feature.

In vitro binding studies are essential to quantify the affinity of a ligand for its biological target. For imidazole-based thromboxane A2 antagonists, radioligand binding assays have been employed. For instance, the ability of compounds to displace a radiolabeled antagonist from washed human platelets is a measure of their receptor binding affinity. nih.gov Two such compounds, 23c and 23m, antagonized the binding of [3H]SQ 29548 with IC50 values of 0.08 and 0.02 µM, respectively. nih.gov These studies confirm that the compounds directly interact with the thromboxane A2 receptor.

Mechanisms of Antioxidant Activity (In Vitro)

Several imidazole and benzimidazole derivatives have been investigated for their antioxidant properties through various in vitro assays. The antioxidant activity is generally attributed to their ability to scavenge free radicals.

The antioxidant potential of these compounds is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonate) (B1234455) (ABTS) radical scavenging assays. mdpi.com For a series of 2,4,5-triphenyl imidazole derivatives, the presence of electron-donating groups, such as hydroxyl and p-dimethylamino substituents on the aromatic rings, was found to be crucial for antioxidant activity. mdpi.com

In a study of benzimidazolehydrazone derivatives, those with a second hydroxyl group on the aryl ring showed a significant increase in antioxidant capacity. nih.gov The primary mechanisms by which antioxidants scavenge free radicals include hydrogen atom transfer (HAT), sequential electron and proton transfer (SETPT), and sequential proton loss electron transfer (SPLET). mdpi.com The structural features of imidazole and benzaldehyde (B42025) derivatives, particularly the presence of labile hydrogen atoms and their redox potential, would determine their efficacy in these mechanisms.

The following table shows the DPPH radical scavenging activity of selected 2,4,5-triphenyl imidazole derivatives. mdpi.com

CompoundEC50 (mg/mL) for DPPH Scavenging
3 0.141
10 0.174
7 0.341
2 1.389
Quercetin (Standard) Not specified in the same units

This data is for triphenyl imidazole derivatives and serves to illustrate the antioxidant potential within the broader class of imidazole compounds.

Future Research Directions and Perspectives for 3 2 1h Imidazol 1 Yl Ethoxy Benzaldehyde

Exploration of Novel and Sustainable Synthetic Pathways

Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes for 3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde and its derivatives. While traditional synthetic methods exist, the principles of green chemistry offer substantial opportunities for improvement. researchgate.net

Key areas for exploration include:

Microwave-Assisted and Ultrasound-Irradiated Synthesis: These techniques have the potential to significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. tandfonline.comresearchgate.net Investigating these methods for the key bond-forming steps in the synthesis of the target molecule could lead to more sustainable production.

Use of Green Solvents and Catalysts: Research into replacing hazardous organic solvents with greener alternatives like ionic liquids or water-based systems is crucial. tandfonline.com Furthermore, the development and application of reusable, non-toxic catalysts can minimize waste and environmental impact. tandfonline.com

One-Pot, Multi-Component Reactions: Designing a synthetic strategy where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can enhance efficiency and reduce waste. The van Leusen imidazole (B134444) synthesis is an example of a multi-component reaction that could be adapted for this purpose. mdpi.comnih.gov

A comparative overview of conventional versus potential green synthetic approaches is presented in Table 1.

ParameterConventional SynthesisPotential Green Synthesis
Energy Source Conventional heating (e.g., oil bath)Microwave irradiation, Ultrasound
Solvents Volatile organic compounds (VOCs)Ionic liquids, water, supercritical fluids
Catalysts Homogeneous, often toxic catalystsHeterogeneous, reusable catalysts
Reaction Time Often several hours to daysMinutes to a few hours
Yields VariablePotentially higher
Waste Generation SignificantMinimized

This table presents a generalized comparison to highlight the potential advantages of green chemistry approaches.

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of novel compounds. For this compound, these approaches can provide deep insights into its properties and potential applications, guiding experimental work and reducing reliance on costly and time-consuming trial-and-error methods. mdpi.com

Future computational studies could focus on:

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to correlate the structural features of this compound derivatives with their biological activities. researchgate.net This allows for the prediction of the potency of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis.

Molecular Docking and Dynamics Simulations: These methods can be used to predict the binding affinity and interaction patterns of the compound with various biological targets, such as enzymes or receptors. mdpi.comasianresassoc.org This is particularly relevant for drug discovery, where understanding the molecular basis of action is key. For instance, docking studies could explore interactions with targets like lanosterol (B1674476) 14α-demethylase, a common target for antifungal imidazole drugs. mdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico tools can forecast the pharmacokinetic and toxicological profile of the compound, which is a critical step in the early stages of drug development. mdpi.com

Computational MethodApplication for this compoundPredicted Outcome
QSAR Predicting antifungal/antibacterial activity of derivativesIdentification of key structural motifs for enhanced bioactivity
Molecular Docking Simulating binding to microbial or cancer-related enzymesElucidation of potential mechanisms of action and binding affinity
Molecular Dynamics Assessing the stability of the compound-protein complex over timeConfirmation of stable binding interactions
ADMET Prediction Evaluating drug-likeness and potential toxicityEarly-stage risk assessment and lead optimization

This interactive table outlines the application of various computational methods in the future study of the target compound.

Development of Multifunctional Materials and Integrated Sensor Platforms

The unique chemical structure of this compound, featuring a coordinating imidazole group and a reactive aldehyde, makes it an attractive building block for advanced materials.

Future research in this area could involve:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazole ring can coordinate with metal ions, enabling the formation of coordination polymers or MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

Fluorescent Chemosensors: The imidazole moiety is known to be an excellent recognition site for various analytes, including metal ions. seejph.comseejph.com By incorporating this compound into larger systems, it may be possible to develop selective and sensitive fluorescent sensors. The aldehyde group can be used to covalently link the molecule to surfaces or polymer backbones. nih.gov

Self-Healing and Responsive Materials: The integration of imidazole groups into polymer structures can introduce self-healing properties and environmental responsiveness. acs.org The development of polymers functionalized with this compound could lead to novel smart materials.

Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems

Given the wide range of biological activities associated with imidazole-containing compounds, a thorough investigation into the molecular mechanisms of action of this compound is warranted. nih.govnih.gov Many imidazole derivatives exhibit antifungal, antibacterial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net

Future research should aim to:

Broad-Spectrum Bioactivity Screening: The compound should be systematically screened against a wide range of microbial pathogens (bacteria and fungi), as well as various cancer cell lines, to identify its primary biological activities. nih.gov

Target Identification and Validation: Once a significant biological effect is observed, studies should focus on identifying the specific molecular target(s). This could involve techniques such as affinity chromatography, proteomics, and genetic screening. The electron-rich nature of the imidazole ring allows it to bind to a variety of enzymes and receptors. nih.gov

Investigation of Downstream Signaling Pathways: Understanding how the interaction of the compound with its target affects cellular signaling pathways is crucial for a complete mechanistic picture. This can be explored using techniques like Western blotting, qPCR, and RNA sequencing.

Integration with Emerging Technologies in Chemical Biology and Materials Science

The structural features of this compound make it suitable for integration with cutting-edge technologies, opening up new avenues for research and application.

Potential future directions include:

Development of Chemical Probes: The aldehyde group can be functionalized with reporter tags (e.g., fluorophores or biotin) to create chemical probes. These probes can be used to study biological processes, identify binding partners, and visualize the compound's distribution in cells.

Supramolecular Chemistry: The imidazole ring can participate in various noncovalent interactions, such as hydrogen bonding and π-π stacking, making it a valuable component for building supramolecular assemblies. nih.gov These organized structures can have unique properties and functions, with applications in drug delivery and biomaterials.

Advanced Functional Materials: Incorporating this molecule into covalent organic frameworks (COFs) could lead to materials with tailored electronic and optical properties. The imidazole functional groups can influence the π-electronic structure and luminescence of COFs, making them suitable for optoelectronic devices and fluorescent probes. acs.org

Q & A

Q. What synthetic routes are commonly employed for synthesizing 3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde?

The compound is typically synthesized via multi-step protocols involving:

  • N-arylation of imidazole : Catalyzed by hexadecyltrimethylammonium bromide, reacting imidazole with a benzaldehyde derivative .
  • Etherification : Introducing the ethoxy linker via nucleophilic substitution or Mitsunobu reactions. For example, coupling 4-hydroxybenzaldehyde with 2-(imidazol-1-yl)ethanol under basic conditions .
  • Purification : Column chromatography (silica gel) or recrystallization from solvents like dichloromethane/hexane mixtures to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Identifies aromatic protons (δ 7.5–10.0 ppm for benzaldehyde) and imidazole protons (δ 7.0–8.5 ppm). The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm .
  • IR Spectroscopy : Confirms the aldehyde group (C=O stretch at ~1700 cm⁻¹) and imidazole N-H stretches (3100–3400 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight via [M+H]+ peaks and fragmentation patterns .

Q. How is purity assessed during synthesis?

  • Elemental Analysis : Deviations ≤ ±0.4% from theoretical values confirm stoichiometric integrity .
  • Chromatography : TLC (Rf values) and HPLC monitor reaction progress and purity .

Advanced Research Questions

Q. What challenges arise in resolving structural ambiguities using X-ray crystallography?

  • Crystal Growth : Needle-like crystals (e.g., 1.00 × 0.10 × 0.09 mm) are grown via slow diffusion of hexane into dichloromethane solutions .
  • Data Collection : High-resolution MoKα radiation (λ = 0.71073 Å) and low-temperature (100 K) data collection minimize thermal motion artifacts .
  • Refinement : SHELX software refines anisotropic displacement parameters and hydrogen-bonding networks. For example, R values < 0.05 ensure accuracy .

Q. How do electronic effects of the imidazole ring influence reactivity?

  • Planarity and Torsion Angles : The imidazole ring is nearly planar (max deviation: 0.002 Å), with nitro groups twisted by ~3.7°–176.7°, affecting redox behavior in hypoxic environments .
  • Hydrogen Bonding : Intermolecular C–H···O bonds (2.50–2.70 Å) stabilize crystal packing, influencing solubility and stability .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Catalyst Selection : Hexadecyltrimethylammonium bromide enhances N-arylation efficiency .
  • Temperature Control : Low-temperature steps (e.g., –78°C for lithiation) prevent side reactions .
  • Workup Protocols : Sequential extraction (e.g., ethyl acetate/water) removes unreacted intermediates .

Q. How are discrepancies between experimental and computational data addressed?

  • DFT Calculations : Compare computed vs. observed NMR chemical shifts to validate tautomeric forms (e.g., keto-enol equilibria) .
  • Torsional Analysis : Adjust force fields in molecular modeling software to match X-ray torsion angles (e.g., C6–C1–C2–C3 = −75.8°) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.